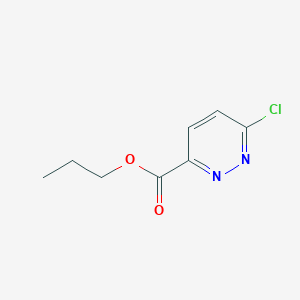

Propyl 6-chloropyridazine-3-carboxylate

説明

BenchChem offers high-quality Propyl 6-chloropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl 6-chloropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C8H9ClN2O2 |

|---|---|

分子量 |

200.62 g/mol |

IUPAC名 |

propyl 6-chloropyridazine-3-carboxylate |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-5-13-8(12)6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3 |

InChIキー |

TYWAMYLZKSDDKD-UHFFFAOYSA-N |

正規SMILES |

CCCOC(=O)C1=NN=C(C=C1)Cl |

製品の起源 |

United States |

What is the chemical structure of propyl 6-chloropyridazine-3-carboxylate

An in-depth technical analysis and methodological guide on the structural properties, synthesis, and application of propyl 6-chloropyridazine-3-carboxylate in medicinal chemistry.

Executive Summary

In modern drug discovery, the pyridazine (1,2-diazine) nucleus has emerged as a privileged scaffold, offering superior aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to traditional phenyl or pyridine rings. Propyl 6-chloropyridazine-3-carboxylate (CAS: 98490-71-2) serves as a highly versatile, bifunctional building block [1]. By featuring an electrophilic C6-position primed for nucleophilic aromatic substitution ( SNAr ) or transition-metal-catalyzed cross-coupling, alongside a C3-propyl ester that can be orthogonally hydrolyzed or converted into amides, this molecule enables the rapid synthesis of complex, diverse chemical libraries.

This whitepaper provides a comprehensive architectural breakdown, mechanistic synthesis protocols, and reactivity profiling for researchers utilizing this intermediate in active pharmaceutical ingredient (API) development.

Chemical Structure and Molecular Architecture

The molecular architecture of propyl 6-chloropyridazine-3-carboxylate is defined by a highly electron-deficient aromatic system. The two adjacent nitrogen atoms in the pyridazine ring exert a strong inductive and resonance-withdrawing effect. This electron deficiency is further exacerbated by the C3 carbonyl group and the C6 chlorine atom.

Consequently, the lowest unoccupied molecular orbital (LUMO) of the ring is significantly lowered, making the C6 carbon exceptionally susceptible to nucleophilic attack. The propyl ester provides enhanced lipophilicity and organic solubility compared to its methyl or ethyl counterparts, which is often advantageous during complex multi-step purification processes.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value |

| IUPAC Name | propyl 6-chloropyridazine-3-carboxylate |

| CAS Registry Number | 98490-71-2 [1] |

| Molecular Formula | C8H9ClN2O2 |

| Molecular Weight | 200.62 g/mol |

| SMILES | O=C(OCCC)c1ccc(Cl)nn1 |

| InChI Key | TYWAMYLZKSDDKD-UHFFFAOYSA-N [1] |

| Appearance | White to pale yellow crystalline solid |

Mechanistic Synthesis Workflow

The synthesis of propyl 6-chloropyridazine-3-carboxylate is typically achieved via a two-step sequence starting from the commercially available 3-chloro-6-methylpyridazine. As an application scientist, it is critical to understand that the success of this workflow relies entirely on controlling the oxidation state of the intermediate and manipulating the thermodynamics of the esterification.

Synthetic workflow from 3-chloro-6-methylpyridazine to the target propyl ester.

Protocol 1: Oxidation to 6-Chloropyridazine-3-carboxylic acid

Objective: Selectively oxidize the C6-methyl group to a carboxylic acid without degrading the diazine core [2].

-

Reagent Preparation: Charge a round-bottom flask with concentrated H2SO4 (7.0 volumes relative to starting material).

-

Substrate Addition: Slowly add 3-chloro-6-methylpyridazine (1.0 equiv) under continuous stirring.

-

Causality: The sulfuric acid acts as both the solvent and a critical protecting agent. It protonates the pyridazine nitrogens, rendering the ring highly electron-deficient and shielding it from oxidative cleavage by the incoming chromic acid.

-

-

Oxidant Addition: Cool the vessel using an ice-water bath. Add powdered potassium dichromate ( K2Cr2O7 , 1.2 equiv) in small portions over 40 minutes, strictly maintaining the internal temperature below 65°C[3].

-

Causality: Exothermic generation of chromic acid must be controlled. Thermal runaway will lead to over-oxidation and ring fragmentation.

-

-

Reaction Maturation: Heat the mixture to 50°C for 3-4 hours.

-

Self-Validation System: The reaction mixture will transition from a bright orange ( Cr6+ ) to a deep, viscous green ( Cr3+ ), visually indicating oxidant consumption. LC-MS analysis of a water-quenched aliquot must show the disappearance of the starting mass (m/z 129/131) and the emergence of the product (m/z 159/161 [M+H]+ ) [2].

-

Workup: Pour the mixture over crushed ice and extract repeatedly with ethyl acetate. Dry the organic layer over Na2SO4 and concentrate to yield the intermediate acid.

Protocol 2: Esterification to Propyl 6-chloropyridazine-3-carboxylate

Objective: Convert the unreactive, electron-poor carboxylic acid into the target propyl ester.

-

Activation: Suspend 6-chloropyridazine-3-carboxylic acid (1.0 equiv) in anhydrous n-propanol (10 volumes).

-

Catalysis: Dropwise add thionyl chloride ( SOCl2 , 1.5 equiv) at 0°C under an inert atmosphere.

-

Causality: Direct Fischer esterification of deactivated heterocyclic acids is thermodynamically unfavorable. SOCl2 transiently generates the highly reactive acyl chloride intermediate, which is immediately trapped by the bulk n-propanol solvent, driving the reaction irreversibly to completion.

-

-

Reflux: Heat the mixture to reflux (approx. 97°C) for 2 hours.

-

Self-Validation System: The evolution of SO2 and HCl gases will cease upon completion of the acyl chloride formation. Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1) will show a distinct non-polar shift from the baseline-retained carboxylic acid to a high- Rf spot corresponding to the ester.

-

Isolation: Concentrate the mixture under reduced pressure, neutralize with saturated aqueous NaHCO3 , and extract with dichloromethane. Purify via silica gel chromatography if necessary.

Orthogonal Reactivity & Downstream Applications

The strategic value of propyl 6-chloropyridazine-3-carboxylate lies in its orthogonal reactivity. The C6-chloride and the C3-ester can be manipulated independently, allowing researchers to build complex pharmacophores systematically.

Orthogonal reactivity profile of the pyridazine scaffold at the C3 and C6 positions.

Key Synthetic Pathways:

-

SNAr at C6: Due to the electron-withdrawing nature of the heterocycle, the C6-chloride is highly labile. Treating the ester with primary/secondary amines or alkoxides in the presence of a mild base (e.g., DIPEA) at elevated temperatures (often under microwave irradiation) yields 6-amino or 6-alkoxy pyridazine derivatives.

-

Transition Metal Cross-Coupling: The C6-chloride is an excellent electrophile for palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids, or Sonogashira couplings with terminal alkynes, enabling the extension of the carbon framework.

-

C3 Ester Manipulation: Post-C6 functionalization, the propyl ester can be cleanly hydrolyzed to the corresponding acid using LiOH in THF/H2O [4]. The resulting acid can then be coupled with complex amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form final drug candidates.

References

Unlocking the Synthetic Potential of Propyl 6-Chloropyridazine-3-Carboxylate: A Technical Whitepaper

Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, functionalized heterocyclic building blocks are the foundation of targeted drug discovery. Among these, propyl 6-chloropyridazine-3-carboxylate (CAS: 98490-71-2) has emerged as a highly versatile, privileged scaffold[]. While methyl and ethyl esters are frequently cited, the propyl ester offers unique lipophilic tuning, often improving solubility in non-polar organic solvents during multi-step syntheses while maintaining identical electronic reactivity.

This whitepaper provides an in-depth mechanistic analysis of this compound's behavior in organic synthesis. By dissecting its dual-reactivity profile—specifically the electrophilic C6-chloro position and the C3-carboxylate group—we will explore the causality behind reaction conditions, self-validating experimental protocols, and its application in synthesizing complex therapeutics such as STING receptor agonists and kinase inhibitors[2][3].

Structural & Electronic Profiling

The synthetic utility of propyl 6-chloropyridazine-3-carboxylate is dictated by the profound electron deficiency of the pyridazine ring. The two adjacent nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect. This deficiency is further amplified by the C3-carboxylate group, rendering the C6 position exceptionally electrophilic.

The Causality of Reactivity

-

C6-Position (Nucleophilic Aromatic Substitution - SNAr): Unlike unactivated chlorobenzenes, the 6-chloropyridazine system undergoes rapid SNAr. The ring nitrogens stabilize the dearomatized anionic intermediate (Meisenheimer complex) during the addition-elimination process[4].

-

C6-Position (Cross-Coupling): The highly polarized C-Cl bond readily undergoes oxidative addition with low-valent transition metals (e.g., Pd(0), Ni(0)), enabling Suzuki, Stille, and Sonogashira couplings[5][6].

-

C3-Position (Ester Derivatization): The propyl ester serves as a stable protecting group during C6 modifications but can be selectively hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling[7][8].

Reactivity profile of propyl 6-chloropyridazine-3-carboxylate in organic synthesis.

Mechanistic Pathway 1: SNAr at the C6 Position

Mechanism and Rationale

The displacement of the C6 chloride by nucleophiles (amines, thiols, alkoxides, or azoles like imidazole) follows a classic two-step SNAr mechanism[4].

-

Step 1 (Addition - Rate Limiting): The nucleophile attacks the C6 carbon, breaking the aromaticity and pushing electron density onto the ring nitrogens. The C3-carboxylate group provides additional stabilization to this anionic intermediate via resonance.

-

Step 2 (Elimination - Fast): The aromatic system collapses back, expelling the chloride leaving group.

For weakly nucleophilic species (e.g., neutral imidazoles), strong bases like Sodium Hydride (NaH) are required to deprotonate the nucleophile, generating a highly reactive anion prior to attack[2]. For primary or secondary amines, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is sufficient to scavenge the generated HCl.

Two-step addition-elimination SNAr mechanism at the C6 position.

Self-Validating Protocol: SNAr with Imidazole

This protocol is adapted from methodologies used to synthesize STING receptor agonists[2][6].

-

Preparation: In an oven-dried, argon-purged flask, dissolve imidazole (1.1 equiv) in anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent that optimally solvates the resulting sodium cation, leaving the nucleophilic anion naked and highly reactive.

-

Deprotonation: Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions. Validation Check: Hydrogen gas evolution will be immediately visible. Stir for 30 minutes until bubbling ceases, confirming complete deprotonation.

-

Substitution: Dissolve propyl 6-chloropyridazine-3-carboxylate (1.0 equiv) in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Reaction Monitoring: Monitor via LC-MS. The starting material mass ( m/z ~201 for the propyl ester) should disappear, replaced by the product mass ( m/z ~233).

-

Workup: Quench with cold water to precipitate the product. Filter and wash with water to remove residual DMF and inorganic salts.

Mechanistic Pathway 2: Ester Derivatization (Saponification & Amidation)

Once the C6 position is functionalized, the propyl ester at C3 is typically converted into an amide to build molecular complexity (e.g., linking to fluorinated aromatic rings in drug discovery)[2][9].

Mechanism and Rationale

The propyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water mixture.

-

Why THF/Water? The propyl ester is highly lipophilic. THF ensures the substrate remains in solution, while water delivers the hydroxide nucleophile. LiOH is preferred over NaOH or KOH due to the strong coordination of the lithium cation to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon[7][8].

Following hydrolysis, the resulting carboxylic acid is activated. While traditional coupling reagents (HATU, EDC) can be used, converting the acid to an acid chloride using oxalyl chloride ensures near-quantitative yields when coupling with sterically hindered or electron-deficient anilines[2].

Workflow for C3-ester derivatization via hydrolysis and subsequent amidation.

Self-Validating Protocol: Hydrolysis to 6-Substituted-Pyridazine-3-Carboxylic Acid

-

Solvation: Dissolve the C6-substituted propyl pyridazine-3-carboxylate (1.0 equiv) in THF (0.5 M).

-

Hydrolysis: Add an aqueous solution of LiOH·H₂O (3.0 to 5.0 equiv)[7][8]. Stir at ambient temperature for 1–2 hours.

-

Validation Check: Spot the reaction on a TLC plate (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting ester will run with a high Rf. The resulting lithium carboxylate salt will remain at the baseline.

-

Acidification: Evaporate the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify with 2M HCl to pH ~2–3. Validation Check: A dense white/off-white precipitate of the free carboxylic acid will form immediately[7].

-

Isolation: Extract with Dichloromethane (DCM) or filter the precipitate directly, drying under high vacuum.

Quantitative Data: Reaction Optimization

The choice of conditions heavily influences the yield and purity of reactions involving the 6-chloropyridazine-3-carboxylate scaffold. Below is a summarized comparative data table based on standard optimization parameters in heterocyclic chemistry.

Table 1: Comparative Reactivity & Yield Optimization Data

| Reaction Type | Reagents / Conditions | Solvent | Temp (°C) | Avg. Yield (%) | Mechanistic Note |

| SNAr (Aliphatic Amine) | Piperidine (1.2 eq), DIPEA (2.0 eq) | DMF | 80 °C | 85 - 92% | High nucleophilicity; requires mild heating. |

| SNAr (Azole) | Imidazole (1.1 eq), NaH (1.2 eq) | DMF | 0 °C to RT | 78 - 85% | Requires pre-deprotonation to form the active nucleophile[2]. |

| Cross-Coupling (Suzuki) | Aryl-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ | Dioxane/H₂O | 90 °C | 70 - 88% | Rapid oxidative addition into the activated C-Cl bond[5]. |

| Ester Hydrolysis | LiOH (5.0 eq) | THF/H₂O | RT | > 90% | Biphasic system prevents ester phase separation[7][8]. |

Conclusion & Future Perspectives

Propyl 6-chloropyridazine-3-carboxylate is a highly programmable electrophile. Its defined electronic asymmetry allows chemists to orchestrate sequential functionalizations—first leveraging the activated C-Cl bond for SNAr or cross-coupling, followed by the manipulation of the C3-propyl ester.

Understanding the mechanistic causality behind these reactions—such as the stabilization of the Meisenheimer complex by the pyridazine nitrogens and the precise selection of solvents for biphasic hydrolysis—empowers discovery chemists to build robust, scalable synthetic routes. As the demand for complex, nitrogen-rich heterocycles in drug discovery grows (particularly in oncology and immunology targets like STING), mastering the chemistry of this scaffold remains a critical asset in the synthetic chemist's toolkit.

References

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2008156726A1 - Inhibitors of janus kinases - Google Patents [patents.google.com]

- 4. thermofishersci.in [thermofishersci.in]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. echemi.com [echemi.com]

- 8. 6-Chloropyridazine-3-carboxylic acid | 5096-73-1 [chemicalbook.com]

- 9. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Safety Data Sheet (SDS) and Handling Protocols for Propyl 6-Chloropyridazine-3-Carboxylate

Introduction & Structural Utility

Propyl 6-chloropyridazine-3-carboxylate (CAS: 98490-71-2) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug development[]. The pyridazine core serves as an excellent bioisostere for benzene and pyridine rings, often conferring improved water solubility and unique hydrogen-bonding profiles to active pharmaceutical ingredients (APIs). The molecule features two highly reactive sites: the propyl ester at the C3 position, which can be saponified or converted into amides, and the highly electrophilic C6-chloro substituent. This dual functionality makes it an ideal precursor for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Physicochemical Profiling

Understanding the physicochemical baseline of propyl 6-chloropyridazine-3-carboxylate is critical for predicting its behavior in both synthetic workflows and hazard scenarios.

| Property | Value |

| Chemical Name | Propyl 6-chloropyridazine-3-carboxylate |

| CAS Number | 98490-71-2 |

| Molecular Formula | C8H9ClN2O2 |

| Molecular Weight | 200.62 g/mol |

| InChI Key | TYWAMYLZKSDDKD-UHFFFAOYSA-N |

| Structural Class | Halogenated Heterocyclic Ester |

| Storage Conditions | Inert atmosphere (Argon/N2), 2-8°C |

Data synthesized from authoritative chemical databases 2[2].

Hazard Identification and Mechanistic Toxicology

While specific in vivo toxicological data for the propyl ester may be limited, structural analogs such as methyl 6-chloropyridazine-3-carboxylate (CAS: 65202-50-8) and the parent carboxylic acid (CAS: 5096-73-1) provide a highly reliable proxy for hazard classification .

GHS Hazard Classifications:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H332 : Harmful if inhaled.

-

H335 : May cause respiratory irritation.

The Causality of Toxicity: The hazards associated with this compound are not arbitrary; they are a direct consequence of its synthetic utility. The electron-withdrawing nature of the pyridazine ring, compounded by the ester group at C3, renders the C6 position exceptionally electrophilic. In a biological context, this electrophilicity allows the molecule to act as a hapten. It can undergo spontaneous SNAr reactions with biological nucleophiles—specifically the sulfhydryl groups of cysteine residues or the primary amines of lysine residues in epidermal or respiratory proteins. This covalent modification forms a hapten-protein adduct, which is recognized by the immune system, triggering the inflammatory cascades responsible for the observed skin (H315), eye (H319), and respiratory (H335) irritation 3[3].

Diagram 1: Mechanistic pathway of biological sensitization via nucleophilic aromatic substitution.

Self-Validating Safety Protocols & Spill Response

To mitigate the risks outlined above, handling protocols must be designed as self-validating systems. Every safety step must include a verification mechanism to ensure its efficacy.

Engineering Controls & PPE:

-

Ventilation : Must be handled in a certified chemical fume hood with a verified face velocity of >100 feet per minute (fpm). Validation: Check the digital airflow monitor before opening the container 4[4].

-

PPE : Nitrile gloves (double-gloving recommended for prolonged handling), chemical safety goggles, and a flame-resistant lab coat.

Step-by-Step Spill Response & Decontamination Methodology: In the event of a spill, the highly reactive nature of the C6-chloride must be neutralized safely.

-

Isolation & Evacuation : Immediately isolate the spill area. Ensure the fume hood sash is lowered if the spill is contained within the hood.

-

Containment (Solid Spill) : Do not sweep dry, as this generates respirable dust (exacerbating H332/H335 hazards). Gently cover the spilled solid with damp, absorbent laboratory wipes.

-

Chemical Quenching : Apply a mild alkaline solution (e.g., 5% sodium bicarbonate or dilute sodium hydroxide) to the covered spill. Causality: The alkaline environment accelerates the hydrolysis of the C3-ester and promotes the substitution of the C6-chloride with a hydroxyl group, converting the hazardous electrophile into a benign, water-soluble pyridazinone derivative.

-

Validation & Cleanup : Allow 15 minutes for the quench reaction to reach completion. Validation: Verify the pH of the residual liquid is neutral to slightly basic using pH indicator strips. Collect all materials into a clearly labeled hazardous waste container designated for halogenated organics 3[3].

Synthetic Utility & Experimental Workflow

The primary application of propyl 6-chloropyridazine-3-carboxylate is the functionalization of the C6 position via SNAr. Below is a self-validating protocol for the substitution of the chloride with a primary amine.

Step-by-Step SNAr Methodology:

-

System Preparation : Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Validation: Ensure the manifold pressure gauge reads <0.1 mbar before backfilling. Causality: The C6-chloro position is sensitive to ambient moisture at elevated temperatures, which can lead to competitive nucleophilic attack by water.

-

Reagent Charging : Under a positive flow of Argon, add 1.0 equivalent of propyl 6-chloropyridazine-3-carboxylate and 1.2 equivalents of the target primary amine.

-

Solvent & Base Addition : Inject anhydrous polar aprotic solvent (e.g., DMF or DMSO) followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophilic site.

-

Reaction Execution : Heat the mixture to 80°C. Monitor the reaction via LC-MS or TLC. Validation: The disappearance of the starting material mass (m/z ~201 [M+H]+) and the appearance of the product mass confirms successful conversion.

-

Workup : Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Diagram 2: Self-validating workflow for handling and post-reaction decontamination.

References

- CAS 98490-71-2 6-Chloro-3-pyridazinecarboxylic acid propyl ester Source: BOC Sciences URL

- Methyl 6-chloropyridazine-3-carboxylate | 65202-50-8 Source: BLD Pharm URL

- Methyl 6-Chloropyridazine-3-carboxylate | 65202-50-8 Source: TCI Chemicals URL

- 6-Chloro-pyridazine-3-carboxylic acid ethyl ester SDS Source: ChemicalBook URL

- 6-Chloropyridazine-3-carboxylic acid SDS Source: Apollo Scientific URL

- SAFETY DATA SHEET - 6-Chloropyridazine-3-carboxylic acid Source: Fisher Scientific URL

Sources

Thermodynamic stability of propyl 6-chloropyridazine-3-carboxylate at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of Propyl 6-Chloropyridazine-3-Carboxylate at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl 6-chloropyridazine-3-carboxylate is a heterocyclic compound with potential applications in the pharmaceutical and agrochemical industries. Understanding its thermodynamic stability at room temperature is paramount for its development, formulation, and storage. This guide provides a comprehensive overview of the factors influencing the stability of this molecule, predicted degradation pathways, and a robust framework for its experimental evaluation. By synthesizing data from related chloropyridazine and heterocyclic ester analogs, this document offers a predictive yet scientifically grounded approach to stability assessment in the absence of direct literature on the title compound.

Introduction: The Significance of Stability in Heterocyclic Compounds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and specialty chemicals. Their efficacy and safety are intrinsically linked to their structural integrity. For drug development professionals, a thorough understanding of a molecule's thermodynamic stability is not merely an academic exercise; it is a critical component of preclinical development.[1] Undesirable changes in the structure and physicochemical properties of a drug candidate can lead to a decrease in pharmacological activity or an increase in toxicity.[1]

Propyl 6-chloropyridazine-3-carboxylate, with its electron-deficient pyridazine ring and ester functionality, presents a unique stability profile. The chloropyridazine ring itself is noted for its chemical stability due to strong conjugation.[2] However, the presence of the chloro and propyl carboxylate substituents introduces potential sites for degradation. This guide will dissect these structural features to anticipate and evaluate the compound's stability at ambient conditions.

Physicochemical Properties and Predicted Stability Profile

Table 1: Predicted Physicochemical Properties of Propyl 6-Chloropyridazine-3-carboxylate

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H9ClN2O2 | Based on chemical structure |

| Molecular Weight | 200.62 g/mol | Based on chemical structure |

| Appearance | White to off-white solid | Typical for small organic molecules |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate); Low solubility in water | Ester functionality increases organic solubility |

| Melting Point | Lower than the parent acid (142 °C) | Esterification typically lowers melting points |

| Thermal Stability | Expected to be stable up to high temperatures, potentially around 250°C, in inert conditions.[1][5] | Based on studies of similar nitrogen-rich heterocyclic esters. |

Potential Degradation Pathways

The degradation of propyl 6-chloropyridazine-3-carboxylate at room temperature is likely to be a slow process. However, over extended storage or under stress conditions (light, humidity, pH extremes), several degradation pathways can be anticipated.

Hydrolysis

The ester linkage is a primary site for hydrolytic cleavage, especially in the presence of moisture and acidic or basic catalysts. This would lead to the formation of 6-chloropyridazine-3-carboxylic acid and propanol.

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom on the pyridazine ring is susceptible to nucleophilic substitution. While generally stable, this reactivity can be enhanced by electron-withdrawing groups on the ring. Water, acting as a weak nucleophile, could lead to the formation of a hydroxypyridazine derivative over time.

Photodegradation

Chloropyridine derivatives are known to undergo photodegradation.[6] Exposure to UV light can induce the formation of various photoproducts through mechanisms that may involve dehalogenation and ring opening.[7]

Oxidation

While the pyridazine ring is relatively resistant to oxidation, the propyl ester chain could be a site for oxidative degradation, although this is less likely under ambient conditions without the presence of strong oxidizing agents.

Below is a diagram illustrating the potential degradation pathways.

Caption: Potential degradation pathways for propyl 6-chloropyridazine-3-carboxylate.

Recommended Experimental Workflow for Stability Assessment

A comprehensive stability study should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines. The following workflow provides a robust framework for assessing the thermodynamic stability of propyl 6-chloropyridazine-3-carboxylate.

Materials and Instrumentation

-

Sample: Propyl 6-chloropyridazine-3-carboxylate (purity > 99%)

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) with a UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification

-

Differential Scanning Calorimetry (DSC) for thermal analysis

-

Thermogravimetric Analysis (TGA) for decomposition temperature

-

Forced degradation chamber (temperature, humidity, and light controlled)

-

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

Step 1: Method Development and Validation

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Step 2: Stress Conditions

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Solid sample at 105°C for 48 hours.

-

Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Step 3: Sample Analysis

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the samples by the validated HPLC method to quantify the parent compound and any degradation products.

-

Use LC-MS to identify the structure of the major degradation products.

Step 4: Long-Term and Accelerated Stability Studies

-

Store the compound under long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions for a defined period (e.g., up to 12 months for long-term and 6 months for accelerated).

-

Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months).

The following diagram outlines the experimental workflow for the stability assessment.

Caption: Experimental workflow for the stability assessment of propyl 6-chloropyridazine-3-carboxylate.

Data Interpretation and Reporting

The stability of the compound is determined by the extent of degradation observed under various conditions.

Table 2: Example Data Summary from a Forced Degradation Study

| Stress Condition | Assay of Parent Compound (%) | Major Degradant(s) |

| 0.1 M HCl, 60°C, 24h | 85.2 | 6-chloropyridazine-3-carboxylic acid |

| 0.1 M NaOH, RT, 4h | 70.5 | 6-chloropyridazine-3-carboxylic acid |

| 3% H2O2, RT, 24h | 98.1 | Minor unidentified peaks |

| 105°C, 48h | 99.5 | No significant degradation |

| Photostability | 92.7 | Multiple minor degradants |

The results from the long-term and accelerated stability studies will be used to establish a retest period or shelf life for the compound.

Conclusion

While direct stability data for propyl 6-chloropyridazine-3-carboxylate is not currently published, a robust stability profile can be predicted based on the known chemistry of the chloropyridazine ring and ester functionalities. The compound is expected to be reasonably stable at room temperature in the absence of light and moisture. The primary degradation pathways are likely to be hydrolysis of the ester and nucleophilic substitution of the chlorine atom. A comprehensive stability testing program, as outlined in this guide, is essential to confirm these predictions and ensure the quality, safety, and efficacy of any product containing this molecule.

References

-

Yin, et al. (2023). Sulfachloropyridazine (SCP) effects on anaerobic microorganisms and its degradation pathways. ResearchGate. [Link]

-

Czylkowska, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

-

Czylkowska, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]

-

Chen, J., et al. (2018). UV-activated persulfate oxidation of sulfamethoxypyridazine: Kinetics, degradation pathways and impact on DBP formation during subsequent chlorination. ResearchGate. [Link]

-

Sahoo, S. R., et al. (2018). Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. The Journal of Physical Chemistry A. [Link]

-

Czylkowska, A., et al. (2024). (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]

-

Pardeshi, S. D., & Rajput, P. R. (n.d.). P H – METRIC STUDY OF SUBSTITUTED HETEROCYCLICDRUGS WITHTRANSITION METALSIN MIXED SOLVENT. Jetir.Org. [Link]

-

Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. ResearchGate. [Link]

-

Miyadera, H., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

-

Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. [Link]

-

PubChem. (n.d.). 6-chloropyridazine-3-carboxylic Acid. [Link]

-

Chemsrc. (2025). 6-Chloropyridazine-3-carboxylic acid | CAS#:5096-73-1. [Link]

- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

NextSDS. (n.d.). 6-Chloropyridazine-3-carboxamide — Chemical Substance Information. [Link]

-

HETEROCYCLES. (2003). Pyridazine Derivatives. [Link]

-

Abdelrahman, N. A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. [Link]

-

Park, E.-H., & Park, M.-S. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. YAKHAK HOEJI. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2014). Thermodynamic Stability of Fenclorim and Clopyralid. PMC. [Link]

-

MDPI. (2025). Synthesis of Polyfluorinated Aromatic Selenide-Modified Polysiloxanes: Enhanced Thermal Stability, Hydrophobicity, and Noncovalent Modification Potential. [Link]

-

NIST. (n.d.). Propene. NIST WebBook. [Link]

Sources

- 1. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. 6-Chloropyridazine-3-carboxylic acid | 5096-73-1 [chemicalbook.com]

- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]

- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Standard Synthesis Protocol for Propyl 6-chloropyridazine-3-carboxylate

Executive Summary & Strategic Rationale

Propyl 6-chloropyridazine-3-carboxylate (CAS: 98490-71-2) is a highly valued heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, including CXCR7 antagonists[1] and Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.

While simple aliphatic esters can often be synthesized via traditional Fischer esterification (refluxing the carboxylic acid in an alcohol with catalytic sulfuric acid), this approach is fundamentally flawed for electron-deficient heterocycles like pyridazine. The strongly electron-withdrawing nature of the pyridazine ring reduces the nucleophilicity of the carbonyl oxygen, leading to sluggish reaction kinetics. Furthermore, prolonged acidic reflux can lead to degradation of the heterocyclic core[1].

The Causality of the Chosen Protocol: To circumvent these limitations, this protocol employs a highly efficient two-step sequence. First, 6-chloropyridazine-3-carboxylic acid is converted into the highly reactive 6-chloropyridazine-3-carbonyl chloride using thionyl chloride (SOCl₂) and a catalytic amount of N,N-Dimethylformamide (DMF)[2]. The DMF catalyst is critical; it generates the Vilsmeier-Haack reagent in situ, which acts as the active chlorinating species, dramatically accelerating the reaction. In the second step, the acid chloride is trapped by n-propanol in the presence of a mild base (triethylamine) to yield the target propyl ester. This method ensures high yields, prevents heterocycle degradation, and operates under mild conditions during the esterification phase.

Experimental Workflow

Figure 1: Two-step synthesis workflow for propyl 6-chloropyridazine-3-carboxylate.

Reagent Matrix & Quantitative Data

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 6-Chloropyridazine-3-carboxylic acid | 158.54 | 1.0 | 1.58 g (10 mmol) | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 5.0 | 3.63 mL (50 mmol) | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 38 µL (0.5 mmol) | Catalyst |

| n-Propanol (Anhydrous) | 60.10 | 1.5 | 1.12 mL (15 mmol) | Nucleophile |

| Triethylamine (TEA) | 101.19 | 2.0 | 2.79 mL (20 mmol) | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | - | 50 mL | Solvent |

| Toluene (Anhydrous) | 92.14 | - | 20 mL | Co-evaporation Solvent |

Step-by-Step Methodologies

Step 1: Synthesis of 6-chloropyridazine-3-carbonyl chloride

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) to prevent moisture ingress.

-

Suspension: Add 6-chloropyridazine-3-carboxylic acid (1.58 g, 10 mmol) to the flask, followed by 20 mL of anhydrous chloroform or neat thionyl chloride (3.63 mL, 50 mmol)[2].

-

Catalysis: Inject catalytic DMF (38 µL, 0.5 mmol) into the suspension. Note: The addition of DMF will immediately trigger the formation of the Vilsmeier-Haack complex, initiating gas evolution (SO₂ and HCl).

-

Reflux: Heat the reaction mixture to reflux (approx. 75°C) for 3 hours. The reaction is complete when the suspension transitions into a clear, dark homogeneous solution, indicating the full conversion of the insoluble carboxylic acid into the soluble acid chloride[2].

-

Concentration & Co-evaporation (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure. To ensure the complete removal of unreacted SOCl₂, add 10 mL of anhydrous toluene and evaporate to dryness. Repeat this co-evaporation step twice. Causality: Residual SOCl₂ will react with n-propanol in Step 2 to form dipropyl sulfite, a non-polar impurity that is notoriously difficult to separate from the target ester via chromatography.

Step 2: Esterification with n-Propanol

-

Dissolution: Dissolve the crude 6-chloropyridazine-3-carbonyl chloride in 30 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: The reaction between the acid chloride and the alcohol is highly exothermic. Cooling prevents localized heating that could degrade the pyridazine ring.

-

Base Addition: Add triethylamine (2.79 mL, 20 mmol) dropwise.

-

Nucleophilic Attack: Slowly add anhydrous n-propanol (1.12 mL, 15 mmol) dropwise over 10 minutes.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 30% Ethyl Acetate in Hexanes) to afford propyl 6-chloropyridazine-3-carboxylate[] as a solid.

Self-Validating System: In-Process Controls (IPC)

A robust synthetic protocol must be self-validating to prevent the compounding of errors. Do not proceed to Step 2 without verifying the success of Step 1.

IPC 1: Methanol-Quench Assay (Validating Step 1) Because the acid chloride intermediate cannot be directly analyzed via standard TLC or LC-MS (it will hydrolyze back to the starting acid on the silica/column), an indirect quench assay is required:

-

Action: Withdraw a 10 µL aliquot of the Step 1 reaction mixture and quench it into 100 µL of anhydrous methanol containing 1 µL of triethylamine.

-

Validation: Analyze the quenched sample via LC-MS. The highly reactive acid chloride instantly converts to methyl 6-chloropyridazine-3-carboxylate. The complete absence of the starting carboxylic acid mass (m/z 159 [M+H]⁺) and the dominant presence of the methyl ester mass (m/z 173 [M+H]⁺) confirms 100% conversion.

IPC 2: TLC Monitoring (Validating Step 2)

-

Action: Spot the Step 2 reaction mixture alongside the starting carboxylic acid on a silica TLC plate. Elute with 30% EtOAc in Hexanes.

-

Validation: The target propyl ester will elute with a high Rf value (~0.6), whereas any unreacted or hydrolyzed starting acid will remain at the baseline (Rf = 0.0). Complete disappearance of the baseline spot (if analyzing a hydrolyzed aliquot) indicates reaction completion.

Analytical Characterization

To confirm the identity and purity of the synthesized propyl 6-chloropyridazine-3-carboxylate, the following analytical signatures should be observed:

-

LC-MS (ESI+): Expected m/z for C₈H₉ClN₂O₂ is 201.04 [M+H]⁺. A characteristic chlorine isotope pattern (3:1 ratio for m/z 201 and 203) must be present.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.15 (d, J = 8.8 Hz, 1H, Pyridazine Ar-H)

-

δ 7.68 (d, J = 8.8 Hz, 1H, Pyridazine Ar-H)

-

δ 4.45 (t, J = 6.8 Hz, 2H, -O-CH₂-)

-

δ 1.88 (sextet, J = 7.2 Hz, 2H, -CH₂-)

-

δ 1.05 (t, J = 7.4 Hz, 3H, -CH₃)

-

References

- Source: bocsci.

- Title: WO2014085490A1 - Cxcr7 antagonists Source: Google Patents URL

- Title: (12) United States Patent (10) Patent No.

- Title: Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors Source: ACS Publications URL

Sources

Application Note: Scale-Up Synthesis and Process Optimization of Propyl 6-Chloropyridazine-3-Carboxylate

Executive Summary

Propyl 6-chloropyridazine-3-carboxylate (CAS: 98490-71-2)[] is a highly versatile heteroaromatic building block utilized extensively in modern medicinal chemistry. Derivatives of the 6-chloropyridazine scaffold are critical intermediates in the synthesis of Stimulator of Interferon Genes (STING) receptor agonists[2] and NLRP3 inflammasome inhibitors[3]. This application note details a robust, scalable, and self-validating two-step protocol for the synthesis of the propyl ester from 6-chloropyridazine-3-carboxylic acid. By leveraging an acid chloride intermediate, this method bypasses the limitations of equilibrium-driven Fischer esterification, ensuring high yields, excellent purity, and operational safety on a multigram to kilogram scale.

Strategic Rationale & Mechanistic Insights

Direct Fischer esterification of 6-chloropyridazine-3-carboxylic acid is notoriously inefficient. The electron-deficient nature of the pyridazine ring, compounded by the deactivating 6-chloro substituent, renders the carboxylic acid weakly nucleophilic. Furthermore, subjecting the pyridazine core to harsh, prolonged acidic reflux often leads to thermal degradation and undesired side reactions.

To circumvent this, the process utilizes a kinetically favored two-step pathway:

-

Activation: Conversion of the carboxylic acid to 6-chloropyridazine-3-carbonyl chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF)[2][4].

-

Esterification: Nucleophilic acyl substitution of the highly reactive acid chloride with n-propanol in the presence of an organic base (triethylamine) to yield the target ester.

Visualization of the Synthetic Pathway

Fig 1. Mechanistic workflow for the two-step synthesis of propyl 6-chloropyridazine-3-carboxylate.

Scale-Up Dynamics & Causality

Designing a protocol for scale-up requires moving beyond basic stoichiometry to address thermodynamics, safety, and impurity control. Every reagent choice in this workflow is governed by specific chemical causality:

-

Oxalyl Chloride vs. Thionyl Chloride: Oxalyl chloride is selected as the chlorinating agent because it proceeds smoothly at 0 °C to room temperature[2]. Thionyl chloride typically requires elevated temperatures (reflux), which increases the risk of product decomposition.

-

Catalytic DMF: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack intermediate (chloromethylene)dimethylammonium chloride. This active species attacks the carboxylic acid, regenerating DMF and driving the catalytic cycle.

-

Vacuum Stripping of Intermediates: Excess oxalyl chloride must be removed before the addition of n-propanol. Failure to do so results in the formation of dipropyl oxalate, a liquid impurity that is exceptionally difficult to separate from the target product via crystallization[4].

-

Triethylamine (Et₃N) as an Acid Scavenger: The esterification step generates stoichiometric hydrochloric acid. Et₃N is added to neutralize the HCl, preventing the acid-catalyzed degradation of the product and shifting the reaction equilibrium entirely to the right.

Self-Validating Experimental Protocol

This methodology is designed as a "self-validating system." Built-in physical and chemical checks ensure that the operator can confirm the success of each phase before proceeding.

Step 1: Formation of 6-Chloropyridazine-3-carbonyl chloride

-

Charge: To a clean, dry, nitrogen-purged reactor, charge 6-chloropyridazine-3-carboxylic acid (100 g, 0.63 mol) and anhydrous dichloromethane (DCM, 1.0 L).

-

Catalyst Addition: Add catalytic DMF (2.4 mL, 0.05 eq). Note: The suspension will remain heterogeneous.

-

Cooling: Chill the reactor to 0 °C using an ice/water bath.

-

Activation: Add oxalyl chloride (70 mL, 1.3 eq) dropwise over 60 minutes via an addition funnel.

-

Causality: Dropwise addition controls the exothermic generation of CO, CO₂, and HCl gases.

-

-

Self-Validation (IPC 1): Allow the reaction to warm to room temperature and stir for 4 hours. The reaction is physically complete when the suspension transitions to a clear brownish solution and gas evolution (bubbling) completely ceases[3].

-

Concentration: Concentrate the reaction mixture in vacuo at 30 °C to yield the crude acid chloride as a solid. Co-evaporate with anhydrous DCM (2 × 200 mL) to ensure complete removal of residual oxalyl chloride.

Step 2: Esterification to Propyl 6-Chloropyridazine-3-carboxylate

-

Reconstitution: Redissolve the crude acid chloride in anhydrous DCM (800 mL) under nitrogen and cool to 0 °C.

-

Alcohol Addition: Prepare a solution of n-propanol (71 mL, 1.5 eq) and triethylamine (175 mL, 2.0 eq) in DCM (200 mL). Add this solution dropwise to the reactor over 45 minutes.

-

Self-Validation: A white precipitate (Et₃N·HCl) will immediately form, visually confirming the nucleophilic acyl substitution is occurring.

-

-

Maturation: Stir the mixture at room temperature for 2 hours.

-

Self-Validation (IPC 2): Quench a 0.1 mL aliquot in water/ethyl acetate. Perform TLC (Hexane:EtOAc 3:1); the baseline acid spot must be absent, replaced by a high-Rf UV-active spot.

Step 3: Workup and Isolation

-

Quench: Quench the reaction by slowly adding 500 mL of ice-cold water.

-

Acidic Wash: Separate the organic layer and wash with 1M HCl (500 mL).

-

Self-Validation: Check the pH of the aqueous layer; it must be < 3 to ensure all excess Et₃N has been removed as the water-soluble hydrochloride salt.

-

-

Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (500 mL).

-

Self-Validation: Check the pH of the aqueous layer; it must be > 8 to ensure neutralization of any residual acid.

-

-

Drying & Concentration: Wash with brine (500 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

-

Purification: Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate (4:1) to yield propyl 6-chloropyridazine-3-carboxylate as a crystalline solid.

Quantitative Data & Analytical Metrics

Table 1: Material Equivalents & Mass Balance for Scale-Up

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 6-Chloropyridazine-3-carboxylic acid | 158.54 | 1.00 | 100.0 g | Starting Material |

| Oxalyl Chloride | 126.93 | 1.30 | 104.0 g (70 mL) | Activating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 2.3 g (2.4 mL) | Catalyst |

| n-Propanol | 60.10 | 1.50 | 56.8 g (71 mL) | Nucleophile |

| Triethylamine (Et₃N) | 101.19 | 2.00 | 127.5 g (175 mL) | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | - | 1.5 L (Total) | Solvent |

Table 2: In-Process Controls (IPC) and Self-Validation Metrics

| Phase | Metric / Indicator | Expected Outcome | Corrective Action if Failed |

| Activation | Gas Evolution (Bubbler) | Complete cessation of bubbling after 4h | Stir for an additional 2h; add 0.1 eq oxalyl chloride if unreacted SM remains. |

| Activation | Visual State | Clear brownish solution[3] | Ensure strict anhydrous conditions; water degrades the Vilsmeier reagent. |

| Esterification | TLC (Hexane:EtOAc 3:1) | Disappearance of baseline SM spot | Add 0.2 eq additional n-propanol and Et₃N; stir for 1h. |

| Workup | Aqueous pH (Acid Wash) | pH < 3 | Repeat 1M HCl wash until pH < 3. |

| Workup | Aqueous pH (Basic Wash) | pH > 8 | Repeat saturated NaHCO₃ wash until pH > 8. |

References

- Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org.

- 6531-04-0 | 6-Chloropyridazine-3-carbonyl chloride. Source: Ambeed.com.

- WO2024160690A1 - 2-(pyridazin-3-yl)-5-(trifluorométhyl)phénols utiles en tant qu'inhibiteurs de nlrp3. Source: Google Patents.

- CAS 98490-71-2 6-Chloro-3-pyridazinecarboxylic acid propyl ester. Source: bocsci.com.

Sources

Application Note: Advanced Chromatographic Purification of Synthesized Propyl 6-Chloropyridazine-3-Carboxylate

Introduction & Chemical Profile

Propyl 6-chloropyridazine-3-carboxylate (CAS: 98490-71-2) is a highly valued heterocyclic intermediate used in the synthesis of advanced pharmaceuticals, particularly in the development of kinase inhibitors and agrochemicals. Synthesizing this compound often yields a crude mixture containing unreacted starting materials, regioisomers, and degradation byproducts.

As an application scientist, designing a purification strategy requires looking beyond standard protocols and analyzing the specific physicochemical properties of the target molecule. The presence of a basic pyridazine core combined with lipophilic substituents dictates a highly specific chromatographic approach.

Quantitative Data: Physicochemical Profiling

| Property | Value / Characteristic | Chromatographic Implication |

| Molecular Formula | C8H9ClN2O2 | Small molecule (MW ~200.5 g/mol ); highly amenable to standard LC techniques. |

| Functional Groups | Pyridazine ring, Chloro, Propyl Ester | Mixed polarity. Basic nitrogens risk secondary interactions with stationary phases. |

| Lipophilicity | Moderate-High | The propyl chain increases lipophilicity relative to methyl/ethyl analogs, shifting the Rf value higher in normal-phase chromatography. |

| UV Absorbance | Strong at ~254 nm and 280 nm | Enables robust, non-destructive UV-directed fraction collection. |

Mechanistic Rationale & Chromatographic Strategy

Do not simply load this compound onto a standard silica column and expect high recovery. The causality behind our experimental choices lies in the molecular structure:

-

Silanol Interactions (The Tailing Effect): The pyridazine core contains two adjacent nitrogen atoms. These basic sites act as strong hydrogen-bond acceptors and can interact aggressively with the acidic silanol groups (Si-OH) present on standard silica gel. This interaction causes severe peak tailing and compromises resolution. To counteract this, we utilize high-surface-area spherical silica (>700 m²/g) which improves separation kinetics, as demonstrated in studies optimizing the1 [1].

-

Solvent Selectivity: The 6-chloro substituent and the propyl ester group significantly enhance the molecule's lipophilicity. Literature regarding the 2 [2] suggests a Hexane/Ethyl Acetate system. For the propyl variant, a slightly shallower gradient is required to prevent co-elution with non-polar impurities.

-

Polishing: For biological assays, purity must exceed 99%. Normal-phase flash chromatography is excellent for bulk isolation, but 3 [3] is mandatory to strip away closely related regioisomeric impurities.

Fig 1. Causality matrix linking molecular features to chromatographic behavior.

Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in Quality Control (QC) gates ensure that errors are caught before proceeding to the next phase.

Fig 2. End-to-end purification workflow with built-in QC decision gates.

Protocol 1: Normal-Phase Flash Chromatography (Primary Isolation)

Objective: Remove bulk synthetic impurities, unreacted starting materials, and baseline tars.

Step-by-Step Methodology:

-

Sample Preparation (Dry Loading): Dissolve 1.0 g of the crude mixture in 5 mL of Dichloromethane (DCM). Add 2.5 g of standard silica gel to the flask. Evaporate the DCM completely under reduced pressure. Causality: Liquid loading with DCM would cause band broadening ("solvent front streaking"). Dry loading ensures a tight initial band, maximizing resolution.

-

Column Equilibration: Equip an automated flash chromatography system with a 25 g high-performance spherical silica cartridge (20-40 µm, >700 m²/g). Equilibrate with 3 Column Volumes (CV) of 95% Hexane / 5% Ethyl Acetate.

-

Elution: Load the dry silica-sample mixture into the solid load cartridge. Run the gradient detailed in Table 2 at a flow rate of 25 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

-

Self-Validation (Fraction QC): Spot the collected UV-active fractions on a silica TLC plate. Develop in 3:1 Hexane:Ethyl Acetate. Propyl 6-chloropyridazine-3-carboxylate will appear as a distinct UV-active spot at an Rf of ~0.35. Pool only the fractions containing a single spot.

Table 2: Flash Chromatography Gradient Profile

| Column Volume (CV) | % Hexane (Mobile Phase A) | % Ethyl Acetate (Mobile Phase B) | Elution Purpose |

|---|---|---|---|

| 0.0 - 2.0 | 95% | 5% | Isocratic hold to wash non-polar impurities. |

| 2.0 - 12.0 | 95% → 70% | 5% → 30% | Linear gradient to elute target compound. | | 12.0 - 15.0 | 70% | 30% | Isocratic flush to clear highly polar byproducts. |

Protocol 2: Reversed-Phase Preparative HPLC (High-Purity Polishing)

Objective: Achieve >99% purity by removing closely eluting regioisomers that co-elute during normal-phase chromatography.

Step-by-Step Methodology:

-

Sample Reconstitution: Concentrate the pooled fractions from Protocol 1 in vacuo. Re-dissolve the residue in 2 mL of LC-MS grade Acetonitrile.

-

System Setup: Utilize a Preparative HPLC system equipped with a C18 column (e.g., 21.2 x 250 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Phase A: Ultrapure Water + 0.1% Formic Acid (FA).

-

Phase B: Acetonitrile + 0.1% Formic Acid (FA).

-

Causality: The addition of 0.1% FA ensures the basic pyridazine nitrogens remain protonated, preventing secondary interactions with any unendcapped silanols on the C18 stationary phase, ensuring sharp, symmetrical peaks.

-

-

Elution: Inject the sample and run the gradient outlined in Table 3 at 20 mL/min.

-

Self-Validation (Final QC): Analyze the main peak fraction via analytical LC-MS. Confirm the presence of the target mass ( [M+H]+ ≈ 201.0 m/z for the 35Cl isotope) and verify that the UV purity (Area %) is ≥ 99.0%. Lyophilize the validated fractions to yield the pure white solid.

Table 3: Preparative HPLC Gradient Profile

| Time (min) | % Water + 0.1% FA (A) | % Acetonitrile + 0.1% FA (B) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 - 2.0 | 70% | 30% | 20.0 |

| 2.0 - 12.0 | 70% → 30% | 30% → 70% | 20.0 | | 12.0 - 13.0 | 30% → 5% | 70% → 95% | 20.0 | | 13.0 - 15.0 | 5% | 95% | 20.0 |

References

- Biotage Application Note AN063:Improving Flash Purification of Chemically Related Pyrazines. Biotage.

- ChemicalBook:6-Chloro-pyridazine-3-carboxylic acid ethyl ester Synthesis and Purification. ChemicalBook.

- Benchchem Technical Support Center:Purification of Pyrimido[5,4-c]pyridazine Analogs. Benchchem.

Sources

Technical Support Center: Propyl 6-Chloropyridazine-3-carboxylate Synthesis

Welcome to the technical support center for the synthesis of propyl 6-chloropyridazine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in explaining the fundamental chemical principles behind each step, ensuring you can make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to propyl 6-chloropyridazine-3-carboxylate?

There are two predominant pathways to the target molecule, primarily differing in how the 6-chloropyridazine-3-carboxylic acid intermediate is prepared.

-

Route A: Oxidation Pathway. This route starts with the oxidation of a commercially available precursor, 3-chloro-6-methylpyridazine, to form 6-chloropyridazine-3-carboxylic acid. This is followed by esterification.[1][2]

-

Route B: Chlorination Pathway. This route begins with 6-hydroxypyridazine-3-carboxylic acid (or its corresponding pyridazinone tautomer), which is then chlorinated to yield 6-chloropyridazine-3-carboxylic acid, followed by esterification.

The subsequent esterification can be performed directly from the carboxylic acid (Fischer Esterification) or via a more reactive acyl chloride intermediate. The choice of route often depends on the availability and cost of starting materials, as well as scalability considerations.

Q2: Which esterification method typically provides the highest yield for this substrate?

For converting 6-chloropyridazine-3-carboxylic acid to its propyl ester, the acyl chloride method is generally superior for achieving high yields. This two-step process involves:

-

Activating the carboxylic acid to 6-chloropyridazine-3-carbonyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reacting the highly reactive acyl chloride with propanol.

This method is advantageous because the reaction of the acyl chloride with the alcohol is rapid and irreversible, unlike the equilibrium-limited Fischer esterification.[3][4] It minimizes the need for harsh acidic conditions and high temperatures, which can sometimes lead to degradation of the heterocyclic ring.

Q3: How can I effectively monitor the progress of my reactions?

Thin-Layer Chromatography (TLC) is the most common and cost-effective method.[5][6] Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material, intermediate(s), and the final product. Visualizing the spots under UV light (254 nm) is typically effective for these aromatic compounds. For more quantitative analysis and to identify potential byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: What are the critical safety precautions for this synthesis?

-

Chlorinating Agents: Reagents like thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus oxychloride (POCl₃) are corrosive, toxic, and react violently with water. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7]

-

Oxidizing Agents: Strong oxidants like potassium permanganate and potassium dichromate, used in Route A, are hazardous and can cause fires or explosions if they come into contact with organic materials.[1] Handle with care and follow proper quenching and disposal procedures.

-

Pressure Build-up: Reactions involving SOCl₂ or oxalyl chloride generate gaseous byproducts (SO₂/HCl or CO/CO₂/HCl). Ensure your reaction vessel is not sealed airtight to avoid dangerous pressure accumulation.

Troubleshooting Guide

Problem Area 1: Synthesis of the Carboxylic Acid Intermediate

Q5: My yield for 6-chloropyridazine-3-carboxylic acid via the oxidation of 3-chloro-6-methylpyridazine is low (<50%). What are the likely causes and solutions?

Low yields in this oxidation step are common and typically stem from incomplete reaction or over-oxidation.

Causality Analysis: The oxidation of the methyl group to a carboxylic acid requires a powerful oxidizing agent and carefully controlled conditions. The pyridazine ring itself is relatively electron-deficient and can be susceptible to degradation under harsh conditions.[8]

Troubleshooting Steps:

-

Temperature Control is Critical: The reaction is highly exothermic. Adding the oxidant (e.g., K₂Cr₂O₇ or KMnO₄) portion-wise while maintaining the temperature below 65°C is crucial.[1][2] Use an ice bath to manage the internal temperature effectively. Runaway temperatures can lead to ring cleavage and a significant drop in yield.

-

Verify Oxidant Stoichiometry: Ensure you are using the correct molar ratio of oxidant to substrate. A common range is 2-4 equivalents of the oxidant.[2] Insufficient oxidant will lead to incomplete conversion, while a large excess increases the risk of side reactions.

-

Ensure Homogeneous Reaction Mixture: The starting material must be fully dissolved in the concentrated sulfuric acid before the oxidant is added.[1] Inadequate stirring can create localized "hot spots" where the oxidant concentration is too high, leading to decomposition.

-

Optimize Reaction Time: Monitor the reaction by TLC or LC-MS. Stirring for 2-4 hours at the target temperature (e.g., 50-60°C) after the addition is complete is a good starting point.[1] Extending the time may not necessarily improve the yield if the reaction has already stalled or if degradation becomes significant.

-

Efficient Product Extraction: The product is extracted from the aqueous solution after quenching with ice. Due to its polarity, multiple extractions (e.g., 5-8 times) with a suitable solvent like ethyl acetate are necessary to recover all the product.[1][2]

Problem Area 2: The Esterification Step

Q6: I am attempting a Fischer esterification with propanol and H₂SO₄, but the conversion is poor and I see starting material even after prolonged reflux.

This is a classic issue with equilibrium-controlled reactions.

Causality Analysis: Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[9] To achieve high conversion, the equilibrium must be shifted towards the products.

Troubleshooting Steps:

-

Water Removal: The presence of water, a byproduct of the reaction, will push the equilibrium back towards the starting materials.

-

Solution A (Excess Reagent): Use propanol as the solvent. The large excess will drive the reaction forward according to Le Châtelier's principle. This is often the simplest approach.[10]

-

Solution B (Apparatus): Use a Dean-Stark apparatus to physically remove water from the reaction mixture as it forms, especially if using a co-solvent like toluene.

-

-

Catalyst Loading: Ensure an adequate amount of acid catalyst (e.g., concentrated H₂SO₄) is used. A typical loading is 5-10 mol% relative to the carboxylic acid.

-

Reaction Temperature and Time: While higher temperatures favor the reaction rate, ensure the temperature does not exceed the boiling point of propanol (~97°C) at atmospheric pressure. Refluxing for 4-24 hours is typical; monitor by TLC to determine when the reaction has reached equilibrium.

Q7: I've formed the 6-chloropyridazine-3-carbonyl chloride, but the subsequent reaction with propanol gives a low yield of the desired ester.

This points to issues with the acyl chloride's stability or the reaction conditions for the final step.

Causality Analysis: Acyl chlorides are highly electrophilic and reactive.[11] Their primary enemy is water, which will rapidly hydrolyze them back to the less reactive carboxylic acid.[12] The reaction with propanol also produces HCl, which can protonate reactants or catalyze side reactions if not neutralized.

Troubleshooting Steps:

-

Strict Anhydrous Conditions: This is the most critical factor.

-

Thoroughly dry all glassware in an oven before use.

-

Use anhydrous solvents. Dichloromethane (DCM) is a common choice.[13]

-

Ensure the propanol is anhydrous.

-

Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

-

-

Neutralize HCl Byproduct: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (typically 1.1-1.5 equivalents), to the reaction mixture. The base will scavenge the HCl produced, preventing it from protonating the alcohol (reducing its nucleophilicity) and driving the reaction to completion.[4]

-

Temperature Management: Add the propanol (and base) to a cooled solution (0°C) of the acyl chloride.[13] This helps control the initial exothermic reaction. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for 1-2 hours until completion.

-

Isolate or Use In-Situ: While the acyl chloride can be isolated, it is often more efficient to generate it and use it immediately in the next step (in-situ) to minimize decomposition from exposure to air and moisture.[13]

Visualized Workflows and Data

Synthetic Pathways Overview

Caption: Primary synthetic routes to the target compound.

Troubleshooting Flowchart: Low Overall Yield

Caption: A logical workflow for diagnosing the source of low yield.

Data Tables

Table 1: Comparison of Esterification Methods

| Feature | Fischer Esterification | Acyl Chloride Method |

| Reagents | Propanol, H₂SO₄ (cat.) | 1. SOCl₂ or (COCl)₂2. Propanol, Base (e.g., TEA) |

| Conditions | Reflux (High Temp) | 0°C to Room Temp |

| Reaction Type | Reversible (Equilibrium) | Irreversible |

| Key Advantage | One step, inexpensive reagents | High yield, mild conditions, fast |

| Key Disadvantage | Incomplete conversion, harsh conditions | Two steps, moisture-sensitive |

| Typical Yield | 40-70% | 80-95% |

Experimental Protocols

Protocol 1: High-Yield Synthesis via Acyl Chloride Intermediate

This protocol is recommended for achieving the highest possible yield.

Step 1: Synthesis of 6-Chloropyridazine-3-carbonyl chloride [13]

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a scrubber), add 6-chloropyridazine-3-carboxylic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours. The solid should dissolve completely. Monitor the reaction by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC/LC-MS to confirm the formation of the methyl ester and the absence of starting acid.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess SOCl₂ under reduced pressure. To ensure complete removal, co-evaporate with an anhydrous solvent like toluene (2-3 times). The resulting crude 6-chloropyridazine-3-carbonyl chloride (a solid or oil) is used immediately in the next step.

Step 2: Esterification with Propanol

-

Place the flask containing the crude acyl chloride under an inert atmosphere (N₂ or Ar) and cool it in an ice bath (0°C).

-

Dissolve the acyl chloride in anhydrous dichloromethane (DCM).

-

In a separate flask, prepare a solution of anhydrous propanol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the propanol/triethylamine solution dropwise to the stirred, cooled solution of the acyl chloride over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Monitor the reaction to completion by TLC.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude propyl 6-chloropyridazine-3-carboxylate.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure product.

References

- BenchChem. (n.d.). Technical Support Center: Optimizing Pyrodazine Synthesis.

- BenchChem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis.

-

Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

-

De-severac, H., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]

- Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.

-

Pharmaffiliates. (2022, October 8). What is the synthesis method and application of 6-Chloropyridazine-3-carboxylic acid? Retrieved from [Link]

- Kim, J., et al. (2017).

- ResearchGate. (n.d.). Optimization of the Chlorination Conditions.

- Clark, J. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination.

- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

- Abdelrahman, N. A., et al. (2022).

- Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry.

- Google Patents. (n.d.). US 2013/0178478 A1 - Pyridazine Compounds.

- LIRIAS. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.

- ChemKey. (n.d.). Esterification of Alcohols and Carboxylic Acids.

- De-severac, H., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry.

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloronicotinoyl chloride. Retrieved from [Link]

-

Chemistry Steps. (2020, February 22). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

- Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.

- The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).

- Google Patents. (n.d.). US 2010/0075971 A1 - Substituted Pyridine Compounds.

- HETEROCYCLES. (2003).

- Google Patents. (n.d.). WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.

- Patent File Wrapper. (n.d.). Application Data.

- Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.

- YAKHAK HOEJI. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines.

-

Chemsrc. (2025, August 21). 6-Chloropyridazine-3-carboxylic acid | CAS#:5096-73-1. Retrieved from [Link]

- Korea Science. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines.

- Google Patents. (n.d.). EP 0372654 A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.

-

Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

- Thieme. (n.d.). Product Class 8: Pyridazines.

- Google Patents. (n.d.). US3004027A - Process for purification of 3,6-dichloropyridazine.

- ResearchGate. (n.d.). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study.

- Lindsey, J. S., et al. (2007). Studies in Chlorin Chemistry. III. A Practical Synthesis of C,D-Ring Symmetric Chlorins of Potential Utility in Photodynamic Therapy. Photochemistry and Photobiology.

- ACS Publications. (n.d.). Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon–Carbon Bonds with Chlorine on Demand.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-Chloropyridazine-3-carboxylic acid | CAS#:5096-73-1 | Chemsrc [chemsrc.com]

- 8. lejan-team.com [lejan-team.com]

- 9. shout.education [shout.education]

- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 11. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 12. savemyexams.com [savemyexams.com]

- 13. 6531-04-0 | 6-Chloropyridazine-3-carbonyl chloride | Chlorides | Ambeed.com [ambeed.com]

Solving low conversion rates with propyl 6-chloropyridazine-3-carboxylate precursors

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high conversion rates with bifunctional heterocycles. Propyl 6-chloropyridazine-3-carboxylate is a highly versatile building block, but the very features that make it useful—an electrophilic C6-chloride and a functionalizable C3-ester—are also the root causes of premature reaction stalling.

Below is an in-depth troubleshooting guide designed to help you diagnose, understand, and resolve low conversion rates in your pyridazine workflows.

Diagnostic Overview

Before altering your reagents, you must identify the parasitic pathway outcompeting your desired reaction. Use the diagnostic workflow below to pinpoint the failure mode.

Caption: Diagnostic workflow for identifying root causes of low conversion in pyridazine workflows.

Module 1: Nucleophilic Aromatic Substitution (SNAr) Anomalies